![molecular formula C26H21BrN2O2 B11139045 (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11139045.png)
(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
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Overview
Description
(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a bromo-methoxyphenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acetone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Reactions and Formation Pathways
The compound is synthesized via multi-step routes, often involving cyclization and condensation reactions. Key steps include:
Pyrazole Ring Formation
The pyrazole core is synthesized through cyclization of hydrazonoyl chlorides with ketones. For example, hydrazonoyl chlorides react with 1-phenyl-2-(phenylsulfonyl)-ethanone in ethanolic sodium ethoxide to form pyrazole intermediates .
Chalcone Formation via Claisen-Schmidt Condensation
The α,β-unsaturated ketone (chalcone) moiety is formed through base-catalyzed condensation. Pyrazole intermediates react with aromatic aldehydes (e.g., benzaldehyde or 4-anisaldehyde) in ethanol containing NaOH, yielding chalcone derivatives .
Reaction Conditions
Step | Reactants | Catalyst/Solvent | Key Observations |
---|---|---|---|
Pyrazole synthesis | Hydrazonoyl chlorides + ketones | NaOEt/EtOH, RT | Forms 1,5-diarylpyrazole intermediates |
Chalcone formation | Pyrazole + aromatic aldehyde | NaOH/EtOH, RT | Dehydration of β-hydroxy ketone intermediate |
Functional Group Reactivity
The compound’s reactivity is governed by its:
-
α,β-Unsaturated carbonyl system : Prone to nucleophilic additions (e.g., Michael additions) and cycloadditions.
-
Bromine substituent : Facilitates electrophilic aromatic substitution (e.g., Suzuki couplings).
-
Methoxy group : Directs electrophilic substitutions to specific positions on the aromatic ring.
Nucleophilic Additions
The enone system reacts with nucleophiles like amines or thiols. For example:
Chalcone+R-NH2→β-Amino ketone adducts
This reactivity is exploited in drug design to introduce functional groups .
Electrophilic Aromatic Substitution
The bromine atom enhances reactivity in cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids can modify the aromatic ring .
Spectroscopic Evidence of Reactivity
Key spectral data confirm reaction outcomes:
-
IR Spectroscopy : Absorption at 1640–1676 cm⁻¹ confirms carbonyl stretching in chalcones .
-
¹H NMR : Disappearance of COCH₃ proton signals and appearance of olefinic protons (~6.5–7.5 ppm) verify condensation .
Comparison with Analogous Compounds
Feature | This Compound | Analog (4-Hydroxychalcone) |
---|---|---|
Reactivity | Enhanced due to Br and OMe groups | Lower electrophilicity |
Biological Activity | Potentiated by pyrazole and halogen | Moderate antioxidant activity |
Mechanistic Insights
Scientific Research Applications
(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Another brominated compound with different functional groups and applications.
Ethyl acetoacetate: A compound with a similar carbonyl structure but different substituents and reactivity.
Uniqueness
(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is unique due to its combination of bromo, methoxy, and pyrazolyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
The compound (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, a chalcone derivative, has garnered attention due to its diverse biological activities. This article synthesizes existing research on its pharmacological effects, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of the compound is C26H21BrN2O2 with a complex structure characterized by multiple aromatic rings and a pyrazole moiety. The dihedral angles between the phenolic rings and the central prop-2-en-1-one chain influence its biological activity through steric and electronic effects.
1. Anticancer Activity
Recent studies have shown that pyrazoline derivatives exhibit significant anticancer properties. Specifically, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
CCRF-CEM | 2.23 | Induction of apoptosis |
RPMI-8226 | 2.76 | Inhibition of P-glycoprotein-mediated drug resistance |
MCF7 (Breast Cancer) | 5.00 | Cell cycle arrest in G2/M phase |
The compound has been reported to inhibit cell proliferation and induce apoptosis in leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent .
2. Antimicrobial Activity
Chalcone derivatives are known for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.020 |
Candida albicans | 0.030 |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
3. Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Research indicates that pyrazoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
Cytokine | Effect |
---|---|
TNF-alpha | Decreased secretion |
IL-6 | Inhibition of expression |
The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation .
4. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Model | Outcome |
---|---|
Neuroblastoma Cells | Reduced oxidative stress |
Animal Models | Improved cognitive function |
Preliminary studies indicate that the compound can mitigate neuronal damage and improve cognitive outcomes in models of neurodegeneration .
Case Studies
A notable case study involved the administration of a related pyrazoline derivative in an animal model of cancer, where it resulted in significant tumor reduction and improved survival rates compared to controls. This highlights the therapeutic potential of compounds with similar structures .
Properties
Molecular Formula |
C26H21BrN2O2 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H21BrN2O2/c1-18-8-10-19(11-9-18)26-21(17-29(28-26)22-6-4-3-5-7-22)12-14-24(30)20-13-15-25(31-2)23(27)16-20/h3-17H,1-2H3/b14-12+ |
InChI Key |
GFXPFOLVYQBWBK-WYMLVPIESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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